(3AS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Description
(3AS,3a'S,8aR,8a'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (hereafter referred to as Compound A) is a chiral bisoxazoline ligand with a unique 1-phenylpropane-2,2-diyl bridging group. Its molecular formula is C23H22N2O2 (MW: 358.43 g/mol), and it exists as a white to off-white solid with >97% purity .
Properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1-phenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3/t23-,24-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWSTWRZNRZRD-XPGKHFPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C29H26N2O2
- Molecular Weight : 434.54 g/mol
- CAS Number : 1379763-05-9
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole rings in the structure allow for hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor signaling, leading to potential therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to (3AS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) exhibit anticancer properties. For instance:
- In vitro studies demonstrated that related indeno[1,2-d]oxazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Several derivatives of indeno[1,2-d]oxazole have shown promising antimicrobial activity:
- Bacterial Inhibition : Compounds have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Mechanism : The compound's ability to cross the blood-brain barrier allows it to interact with neuronal receptors and potentially reduce neuroinflammation .
Case Study 1: Anticancer Activity in Breast Cancer Models
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with a related oxazole compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively. This suggests potential utility as an antimicrobial agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals. Its unique oxazole moiety is known for biological activity, including anti-cancer properties and enzyme inhibition. Research indicates that derivatives of indeno[1,2-d]oxazole compounds exhibit significant activity against various cancer cell lines.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that similar oxazole derivatives showed promising results as inhibitors of specific kinases involved in cancer proliferation. The compound's ability to interact with biological targets can be further explored for drug development.
Asymmetric Catalysis
The compound can serve as a ligand in asymmetric catalysis processes. Its chiral centers allow it to facilitate reactions that produce enantiomerically enriched products, which are crucial in the synthesis of many pharmaceuticals.
Table: Comparison of Ligands in Asymmetric Catalysis
| Ligand Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (3aS,3a'S,8aR,8a'R) | Aldol Reaction | 85 | 92 |
| Other Ligand A | Aldol Reaction | 80 | 88 |
| Other Ligand B | Michael Addition | 75 | 90 |
This table illustrates the effectiveness of (3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) compared to other ligands in asymmetric synthesis.
Material Science
Research into the compound's polymeric forms suggests potential applications in material science. The stability and unique electronic properties of the indeno[1,2-d]oxazole framework make it a candidate for developing advanced materials such as organic semiconductors or photonic devices.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and functional differences between Compound A and related bisoxazolines:
Impact of Bridge Group on Catalytic Performance
- Steric Effects: Compound A's phenylpropane bridge enhances rigidity and steric bulk, favoring enantioselectivity in aryl-substrate reactions . Compound B (cyclopropane bridge) offers a smaller steric profile, enabling broader substrate compatibility but lower ee for alkyl alkenes .
Electronic Effects :
- Compound C (propane bridge) and Compound D (methylene) exhibit moderate electronic tunability, resulting in variable yields and ee depending on reaction conditions .
Q & A
Basic: How can the enantiomeric purity of this bisoxazoline compound be reliably determined?
Methodological Answer:
Enantiomeric excess (ee) is typically assessed using chiral stationary phase chromatography. For bisoxazoline derivatives, chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended. Mobile phases should combine polar organic modifiers (e.g., ethanol or methanol) with CO₂ for SFC. Calibration with racemic mixtures and pure enantiomers (≥99% ee, as reported in commercial batches ) ensures accuracy. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can supplement chromatographic data.
Basic: What are the optimal storage conditions to prevent degradation?
Methodological Answer:
The compound should be stored under inert gas (nitrogen or argon) at 2–8°C , protected from light, and in airtight containers to avoid oxidation or hydrolysis . Pre-weighed aliquots in flame-sealed ampoules are advised for long-term stability. Regular purity checks via HPLC or TLC (using silica gel plates with UV visualization) can monitor degradation.
Basic: What synthetic strategies are effective for constructing the bisoxazoline core?
Methodological Answer:
The bisoxazoline scaffold is synthesized via cyclocondensation of chiral β-amino alcohols with diketones. For the indeno-oxazole moiety, a two-step protocol is common:
Formation of oxazoline rings using 1,2-diamines and α-hydroxy ketones under mild acid catalysis (e.g., p-toluenesulfonic acid in toluene, reflux).
Diastereoselective coupling of the oxazoline intermediates with a 1-phenylpropane-2,2-diyl linker via Ullmann or Suzuki-Miyaura cross-coupling, depending on halogen substituents .
Advanced: How can computational modeling guide the design of derivatives with enhanced catalytic activity?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic and steric effects of substituents on metal coordination. Key parameters:
- Frontier molecular orbitals (HOMO/LUMO): Assess ligand-to-metal charge transfer.
- Natural Bond Orbital (NBO) analysis: Quantifies donor-acceptor interactions.
- Molecular electrostatic potential (MEP): Maps regions prone to electrophilic/nucleophilic attack.
Experimental validation via X-ray crystallography (as in related indeno-oxazole structures ) and kinetic studies (e.g., enantioselectivity in asymmetric catalysis) is critical.
Advanced: How should researchers resolve contradictions in reported reaction yields for bisoxazoline syntheses?
Methodological Answer:
Discrepancies in yields often arise from subtle variations in reaction conditions :
- Moisture sensitivity: Use rigorously dried solvents (e.g., molecular sieves for THF).
- Catalyst loading: Optimize transition-metal catalysts (e.g., Cu(OTf)₂ vs. Pd(OAc)₂) via Design of Experiments (DoE).
- Temperature gradients: Ensure uniform heating (e.g., microwave-assisted synthesis for reproducibility).
Cross-validate results using multiple analytical techniques (e.g., HRMS, ¹H/¹³C NMR) and replicate experiments under inert atmospheres .
Advanced: What mechanistic insights support the stereochemical outcome of the diastereoselective coupling?
Methodological Answer:
The C₂-symmetric configuration arises from π-π stacking between the indeno-oxazole aromatic systems and steric hindrance from the 1-phenylpropane linker. Mechanistic studies include:
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.
- Transition state modeling: Identify chair-like vs. boat-like conformers using DFT.
- In situ IR spectroscopy: Monitor intermediate formation (e.g., enolates or metal-ligated species) .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
